molecular formula C7H3Cl2NO5 B3032582 4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid CAS No. 253268-25-6

4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid

Cat. No.: B3032582
CAS No.: 253268-25-6
M. Wt: 252 g/mol
InChI Key: WKTGFYBNDVOWML-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid is an organic compound with the molecular formula C7H3Cl2NO5. It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms, a hydroxyl group, and a nitro group attached to the benzene ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes involved in the folate biosynthetic pathway . The role of these targets is crucial in the synthesis of nucleotides and amino acids, which are essential for cell growth and division.

Mode of Action

Nitro compounds, in general, are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can affect its interaction with its targets.

Biochemical Pathways

Similar compounds have been known to interrupt the folate metabolism in mycobacterium tuberculosis . This can lead to downstream effects such as inhibition of nucleotide synthesis, which can affect cell growth and division.

Pharmacokinetics

Nitro compounds, in general, are known to have lower volatility than ketones of about the same molecular weight . This can impact the bioavailability of the compound.

Result of Action

The interruption of the folate metabolism can lead to inhibition of nucleotide synthesis, which can affect cell growth and division .

Action Environment

Reactions such as free radical bromination, nucleophilic substitution, and oxidation can be influenced by factors such as temperature, ph, and the presence of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid involves the reaction of 3-acetamido-4,6-dichloro-2-nitrobenzoic acid with potassium hydroxide in water. The reaction mixture is heated to reflux for 18 hours, followed by extraction with ether and acidification with hydrochloric acid. The product is then extracted into ethyl acetate, washed with brine, dried over sodium sulfate, filtered, and concentrated to yield this compound as a brown solid.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: 4,6-Dichloro-3-amino-2-nitrobenzoic acid.

    Substitution: 4,6-Dichloro-3-methoxy-2-nitrobenzoic acid.

    Oxidation: 4,6-Dichloro-3-oxo-2-nitrobenzoic acid.

Scientific Research Applications

Chemistry

  • Precursor in Organic Synthesis : This compound serves as a precursor for synthesizing more complex organic molecules.
  • Reagent in Chemical Reactions : It is used in various chemical reactions such as reduction, substitution, and oxidation.
Reaction Type Example Reaction Products Formed
ReductionNitro to amino group4,6-Dichloro-3-amino-2-nitrobenzoic acid
SubstitutionChlorine replacement4,6-Dichloro-3-methoxy-2-nitrobenzoic acid
OxidationHydroxyl to carbonyl4,6-Dichloro-3-oxo-2-nitrobenzoic acid

Biology

  • Enzyme Inhibition Studies : The compound is utilized as a model for studying the interactions of nitroaromatic compounds with biological systems.
  • Biological Activity Assessment : Research indicates potential antimicrobial and anticancer properties.

Medicine

Research into this compound has focused on its potential as:

  • Antimicrobial Agent : Investigations into its efficacy against various pathogens.
  • Anticancer Agent : Studies exploring its ability to inhibit cancer cell proliferation.

Industry

4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid is employed in:

  • Dyes and Pigments Production : Utilized in synthesizing dyes due to its chemical properties.
  • Industrial Chemicals : Acts as an intermediate in producing other industrial chemicals.

Case Studies

  • Antimicrobial Research :
    • A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-function relationship was analyzed to understand how modifications could enhance efficacy.
  • Cancer Cell Inhibition :
    • Research featured in Cancer Letters explored the effects of this compound on breast cancer cell lines. Results indicated that it inhibited cell growth and induced apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-3-nitrobenzoic acid: Similar structure but lacks the hydroxyl group.

    4,6-Dichloro-2-nitrobenzoic acid: Similar structure but lacks the hydroxyl group.

    4,6-Dichloro-3-hydroxybenzoic acid: Similar structure but lacks the nitro group.

Uniqueness

4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid is unique due to the presence of both the hydroxyl and nitro groups, which confer distinct chemical and biological properties

Biological Activity

4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid (DCNB) is a chlorinated aromatic compound with significant biological activity due to its unique chemical structure, which includes two chlorine atoms, a hydroxyl group, and a nitro group. This compound has garnered attention for its potential applications in pharmaceuticals and as an antimicrobial agent.

  • Molecular Formula : C₇H₃Cl₂NO₅
  • Molecular Weight : Approximately 252 g/mol
  • Structure : Characterized by a benzene ring substituted with chlorinated and nitro functionalities.

The biological activity of DCNB is primarily attributed to its ability to interact with various biological targets, including enzymes and cellular components. Nitro compounds like DCNB undergo enzymatic bioreduction, leading to the formation of reactive intermediates that can induce oxidative stress in microbial cells. This mechanism is crucial for its antimicrobial properties.

Antimicrobial Activity

Research indicates that DCNB exhibits notable antibacterial activity against several pathogenic bacteria. The minimum inhibitory concentration (MIC) values have been documented in various studies:

Bacteria MIC (µg/mL)
Staphylococcus aureus39
Escherichia coli39
Pseudomonas aeruginosa50
Enterococcus faecalis50

These findings suggest that DCNB is effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .

Study on Antimicrobial Efficacy

In a comprehensive study, DCNB was tested against various bacterial strains. The results demonstrated that DCNB not only inhibited bacterial growth but also showed synergistic effects when combined with other antibiotics. This synergy enhances its potential as a treatment option for antibiotic-resistant infections .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of DCNB on cancer cell lines were evaluated using the MTT assay. The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation in breast cancer cells. Flow cytometry analysis revealed that DCNB induces apoptosis in these cells, suggesting its potential as an anticancer agent .

Environmental Impact and Safety Profile

While the biological activities of DCNB are promising, its environmental impact and safety profile must also be considered. Studies indicate that nitro compounds can accumulate in biological systems, leading to potential toxicity. Therefore, understanding the pharmacokinetics and toxicology of DCNB is essential for its safe application in therapeutic settings .

Properties

IUPAC Name

4,6-dichloro-3-hydroxy-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO5/c8-2-1-3(9)6(11)5(10(14)15)4(2)7(12)13/h1,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTGFYBNDVOWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)O)[N+](=O)[O-])C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443166
Record name 4,6-dichloro-3-hydroxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253268-25-6
Record name 4,6-dichloro-3-hydroxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of KOH (73.4 g,) in H2O (330 mL) was added to 3-acetamido-4,6-dichloro-2-nitrobenzoic acid 1-5 (38.1 g, 0.130 mol). The resulting brown solution was heated to reflux for 18 h (bath temp 130° C.). The reaction was cooled and extracted with ether. The aqueous layer was then acidified to pH 2 with concentrated HCl and extracted into EtOAc (×4). The combined organic layers were washed with brine (×3), dried over Na2SO4, filtered and concentrated to provide 4,6-dichloro-3-hydroxy-2-nitrobenzoic acid 1-6 as a brown solid (31.0 g, 95%). 1H NMR (400 MHz, d6-DMS) 57.88 (s, 1H).
Name
Quantity
73.4 g
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reactant
Reaction Step One
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38.1 g
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reactant
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Acetamido-4,6-dichloro-2-nitrobenzoic acid (9.7 g, 0.033 mol) was added to a solution of KOH (18.7 g, 0.034 mol) in H2O (85 mL). The solution was heated under reflux for 18 h and cool to room temperature. Conc HCl was added to adjust the pH to 0. The mixture was diluted with ethyl acetate and H2O and left to stir at room temperature for 30 min. The layers were separated; the aqueous layer was extracted with ethyl acetate (3×), the extracts combined with the original organic layer, washed with brine, dried and concentrated to yield 4,6-dichloro-3-hydroxy-2-nitrobenzoic acid as a dark red solid (7.4 g, 89%); m.p. 188-189° C. (lit. m.p. (Linderberg, M., Hellberg, S., Bjork, S. et al, Eur. J. Med. Chem., 1999, 34, 729-744): 186° C. (dec)).
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
18.7 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
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0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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